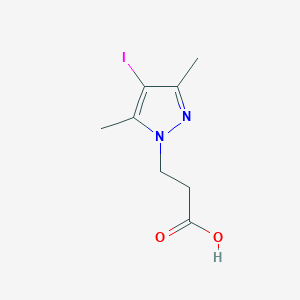![molecular formula C19H28N2O3 B1327207 Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate CAS No. 898789-49-6](/img/structure/B1327207.png)
Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is not directly studied in the provided papers. However, the papers do discuss reactions and photolysis of structurally related compounds, which can provide insights into the behavior of similar ethyl oxovalerate derivatives. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate suggests that such compounds may undergo photoisomerisation and loss of carbon dioxide under certain conditions .
Synthesis Analysis
The synthesis of related compounds involves reactions with various amines and alcohols,
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Research has shown various chemical reactions and synthesis processes involving compounds similar to Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate. For instance, Kurihara et al. (1980) described the reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate with phenyl- and methylhydrazines, leading to different pyrazole derivatives (Kurihara, Uno, & Sakamoto, 1980). Similarly, Ablajan and Xiamuxi (2012) discussed the synthesis of isoxazol-5-ones and pyrazol-5-ones under ultrasonic irradiation, utilizing methyl 4-methyl-3-oxovalerate (Ablajan & Xiamuxi, 2012).
Pharmacological Properties
Research has explored the pharmacological properties of related compounds. For instance, Senda, Hirota, and Notani (1974) investigated the pharmacological activity of uracil derivatives synthesized from ethyl 3-oxovalerate, finding potential analgetic and anti-inflammatory activities (Senda, Hirota, & Notani, 1974).
Photolytic Pathways
The photolysis of compounds related to Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate has been studied. Ang and Prager (1992) investigated the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing insights into photolytic pathways (Ang & Prager, 1992).
Synthesis of Novel Compounds
There has been significant research in synthesizing novel compounds using related esters. For example, Zheng et al. (2010) synthesized novel phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, showing potential in suppressing lung cancer cell growth (Zheng et al., 2010).
Chemical Sensing Applications
There are also studies on chemical sensing applications. Aysha et al. (2021) synthesized a new colorimetric chemosensor using a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye for detecting metal cations (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
Lipoxygenase Inhibition
Vinayagam et al. (2017) synthesized furan-3-carboxylic acid alkyl ester derivatives for inhibiting lipoxygenase enzyme, which is significant for its potential medicinal applications (Vinayagam, Gajbhiye, Mandal, Arumugam, Achari, & Jaisankar, 2017).
Orientations Futures
The future directions for the study of Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate could include further investigation into its synthesis, chemical reactions, and potential applications. Given the promising neuroprotective and anti-inflammatory properties of similar compounds , it would be interesting to explore these aspects of Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate as well.
Propriétés
IUPAC Name |
ethyl 5-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-3-24-19(23)9-5-8-18(22)17-7-4-6-16(14-17)15-21-12-10-20(2)11-13-21/h4,6-7,14H,3,5,8-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVONZWISTWWQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643459 |
Source


|
| Record name | Ethyl 5-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate | |
CAS RN |
898789-49-6 |
Source


|
| Record name | Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)
![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)
![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)
![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)


